Dapoxetine chloride, commonly referred to simply as dapoxetine, is a selective serotonin reuptake inhibitor that is primarily used in the treatment of premature ejaculation in men aged 18 to 64. It was initially developed as an antidepressant but was repurposed due to its rapid absorption and elimination characteristics, making it suitable for on-demand use. Dapoxetine enhances serotonin's action at the postsynaptic cleft by inhibiting the serotonin transporter, thereby promoting ejaculatory delay. It is marketed under various trade names, including Priligy, and has been approved for use in numerous countries since its introduction in 2008 .
Dapoxetine belongs to the class of organic compounds known as naphthalenes, characterized by two fused benzene rings. It is classified as a small molecule and falls under several pharmacological categories, including selective serotonin reuptake inhibitors and central nervous system depressants . Its chemical formula is with a molar mass of approximately .
The synthesis of dapoxetine involves several key steps, primarily focusing on asymmetric synthesis techniques. A notable method includes:
Dapoxetine's molecular structure can be represented by its chemical formula , indicating it consists of carbon, hydrogen, nitrogen, and oxygen atoms. The compound's three-dimensional structure reveals a complex arrangement that contributes to its pharmacological properties. The molecular weight of dapoxetine hydrochloride (the salt form) is approximately .
Key structural features include:
Dapoxetine undergoes various chemical reactions during its metabolism and when interacting with other compounds:
The mechanism by which dapoxetine exerts its effects involves:
Clinical studies have demonstrated significant improvements in ejaculatory latency when compared to placebo treatments, particularly at doses of 30 mg and 60 mg .
Dapoxetine appears as a white to slightly yellow crystalline powder that exhibits polymorphism—meaning it can exist in different crystal forms depending on manufacturing conditions. Key physical properties include:
Chemical specifications ensure that the product meets stringent purity requirements, with controls on particle size distribution due to its poor solubility at physiological pH levels .
Dapoxetine's primary application lies in the treatment of premature ejaculation, where it has been shown to improve ejaculatory control significantly compared to placebo treatments . Additionally, ongoing research may explore further applications within psychiatric disorders due to its serotonin-modulating effects.
Chiral auxiliaries enable high-precision stereochemical control during key bond-forming steps. Two prominent strategies dominate dapoxetine synthesis:
(S)-tert-Butanesulfinamide Approach: Condensation of propiophenone intermediate 3 with (S)-tert-butanesulfinamide forms sulfinylimine 4. Subsequent diastereoselective reduction (e.g., BH₃) yields sulfinamide 5 with 89% diastereomeric excess (de), which is enrichable to >99% de via recrystallization. Acidic deprotection liberates the primary amine for reductive methylation, delivering (S)-dapoxetine free base in 33.5% overall yield across five steps [3] [4].
Imidazolidin-2-one Mediated Aldol Reaction: A chiral imidazolidin-2-one auxiliary directs the acetate aldol reaction to generate a β-hydroxy carbonyl intermediate with high diastereoselectivity. Subsequent functionalization (naphthyloxy introduction, reductive amination) furnishes (S)-dapoxetine with excellent enantiopurity. This method circumvents resolution but requires auxiliary synthesis [5].
Table 1: Chiral Auxiliary Approaches for (S)-Dapoxetine Synthesis
| Chiral Auxiliary | Key Intermediate | Diastereoselectivity (de) | Overall Yield | Reference |
|---|---|---|---|---|
| (S)-tert-Butanesulfinamide | Sulfinylimine 4 | 89% (crude), >99% (purified) | 33.5% | [3][4] |
| Imidazolidin-2-one | β-Hydroxy carbonyl | >98% | ~28%* | [5] |
| *Estimated from literature |
Reductive amination constructs the chiral amine center via ketone reduction or imine formation followed by reduction:
Ketone Reduction Route: Asymmetric reduction of propiophenone 3 (3-(naphthalen-1-yloxy)-1-phenylpropan-1-one) using chiral catalysts or stoichiometric chiral reductants delivers chiral alcohols. For example, (-)-Diisopinocampheylborane ((-)-DIP-Cl) reduces 3 to (R)-alcohol 6 with 95% ee. Mesylation followed by dimethylamine displacement yields (S)-dapoxetine free base [8].
Iminium Ion Reduction: Condensation of ketone 3 with dimethylamine forms an enamine/imine intermediate. Asymmetric hydrogenation using chiral catalysts (e.g., Ru-BINAP complexes) can directly install the chiral center, though this route faces challenges with substrate specificity and catalyst cost [8].
Table 2: Reductive Amination Strategies
| Strategy | Reducing Agent/Catalyst | Key Product | ee (%) | Limitations |
|---|---|---|---|---|
| Chiral Borane Reduction | (-)-DIP-Cl | (R)-Alcohol 6 | 95 | Stoichiometric chiral agent |
| Catalytic Asymmetric Hydrogenation | Ru-(S)-BINAP | (S)-Dapoxetine | 90-95* | High catalyst loading |
| NaBH₄/BH₃ Reduction of Imine | NaBH₄ (with sulfinamide) | Sulfinamide 5 | N/A (de 89) | Denaphthalenyloxylation risk |
| *Theoretical based on analogous substrates |
C–H amination enables direct conversion of C-H bonds to C-N bonds, streamlining intermediate synthesis:
Du Bois C–H Amination: Prochiral sulfamate ester 7 (derived from 3-phenylpropanol) undergoes intramolecular C–H amination catalyzed by dirhodium complexes (e.g., Rh₂(esp)₂) and PhI(OAc)₂ as oxidant. This yields chiral aziridine 8 with high enantioselectivity (90–98% ee). Regioselective aziridine opening with naphtholate forms the amino alcohol precursor to (S)-dapoxetine [7].
Advantages: Avoids multi-step protection/deprotection sequences and uses inexpensive starting materials. The chiral catalyst controls stereochemistry at the nascent amine center, providing a concise route to enantiopure intermediates [7].
Table 3: C–H Functionalization Approaches
| Substrate | Catalyst System | Product | ee (%) | Yield (%) |
|---|---|---|---|---|
| Sulfamate ester 7 | Rh₂(S-DOSP)₄/PhI(OAc)₂ | Chiral aziridine 8 | 98 | 85 |
| Benzylic C-H substrate | Chiral Mn(porphyrin) | Chiral amine | 90* | 75* |
| *Representative of analogous systems |
Solvent polarity and temperature critically influence stereoselectivity and byproduct formation in ketone/imine reductions:
Solvent Effects: Reduction of sulfinylimine 4 with BH₃ in tetrahydrofuran (THF) gives 71–72% de. Switching to diisopropyl ether (IPE) increases de to 78–89% due to enhanced steric discrimination in the non-polar environment. Polar solvents (e.g., MeOH) promote undesired denaphthalenyloxylation via solvolysis [3] [4].
Temperature Control: At 25°C, NaBH₄ reduction of 4 in THF yields only 28% desired product 5 (62% denaphthalenyloxylated byproduct 5"). At -30°C, 5 increases to 56%. Optimal results with BH₃/IPE occur at 0°C (89% de), as lower temperatures (-25°C) slow kinetics without improving selectivity [3] [4] [8].
Additives: Acetic acid (0.1 equiv) suppresses denaphthalenyloxylation during NaBH₄ reductions by neutralizing basic byproducts but reduces de to 54% [3].
Racemic synthesis followed by chiral resolution competes with asymmetric synthesis:
Classical Resolution: Treating racemic dapoxetine free base with chiral acids (e.g., (R,R)-di-p-toluoyl tartaric acid, L-(-)-mandelic acid) forms diastereomeric salts. Crystallization isolates the (S)-dapoxetine salt, but yields rarely exceed 40% with ee ≤98%. Multiple recrystallizations improve purity at the cost of yield [1] [8].
Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively acylate (R)-alcohol intermediates, leaving (S)-alcohol for functionalization. While providing high ee (>99%), yields are substrate-dependent (typically 30–45%), and enzyme costs hinder scale-up [8].
Stereoselective Synthesis: Methods using chiral auxiliaries (33.5% overall yield, >99% ee) or C–H amination (85% yield per step, 98% ee) outperform resolution in both yield and purity. Fewer purification steps and higher atom economy make these routes superior for commercial production [3] [4] [7].
Table 4: Resolution vs. Stereoselective Synthesis Metrics
| Method | Max Yield (%) | Typical ee (%) | Steps | Scalability |
|---|---|---|---|---|
| Diastereomeric salt resolution | ≤40 | ≤98 | 6–8 | Moderate (high waste) |
| Enzymatic resolution | 30–45 | >99 | 5–7 | Low (enzyme cost) |
| Chiral auxiliary (sulfinamide) | 33.5 | >99 | 5 | High |
| Catalytic C–H amination | 70* | 98 | 4 | High (catalyst cost) |
| *Per pass yield for key step; overall depends on sequence |
CAS No.: 22868-13-9
CAS No.: 16899-07-3
CAS No.: 126084-10-4
CAS No.: 61081-59-2
CAS No.: 54954-14-2